molecular formula C8H5Cl4NO2S B12584977 N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride CAS No. 201989-34-6

N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride

Cat. No.: B12584977
CAS No.: 201989-34-6
M. Wt: 321.0 g/mol
InChI Key: IFQNRRUWYRJNBQ-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichloroethanimidoyl chloride moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, chloroform

    Bases: Triethylamine, pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Benzenesulfonic Acid: Formed by hydrolysis

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways include interactions with amino groups in proteins and enzymes, leading to the modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is unique due to the presence of the trichloroethanimidoyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the trichloroethanimidoyl functionality is desired .

Properties

CAS No.

201989-34-6

Molecular Formula

C8H5Cl4NO2S

Molecular Weight

321.0 g/mol

IUPAC Name

N-(benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride

InChI

InChI=1S/C8H5Cl4NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H

InChI Key

IFQNRRUWYRJNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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